2-Ethylisonicotinonitrile

Description

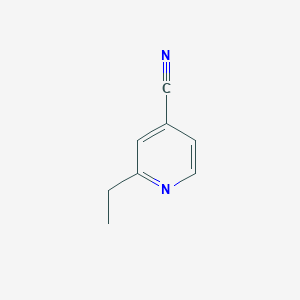

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERAOGVQORFBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165218 | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-18-6 | |

| Record name | 2-Ethyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLISONICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBA424N182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylisonicotinonitrile CAS number 1531-18-6 properties

An In-depth Technical Guide to 2-Ethylisonicotinonitrile (CAS: 1531-18-6) for Advanced Research and Development

Introduction

This compound, identified by CAS Number 1531-18-6, is a substituted pyridine derivative that serves as a critical building block in synthetic organic chemistry. As a member of the N-heterocycle family of compounds, it holds significant value due to the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an ethyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for creating diverse and complex molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, spectral characteristics, reactivity, applications in drug discovery, and essential safety protocols for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and synthesis. This compound is an oil at room temperature, with a color ranging from light beige to beige.[3][4] Its core identifiers and physical properties are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with an ethyl group at the C2 position and a cyano (nitrile) group at the C4 position.

Caption: Chemical structure of this compound.

Identification and Nomenclature

| Property | Value |

| CAS Number | 1531-18-6[5][6][7][8] |

| Molecular Formula | C₈H₈N₂[1][5][6][7] |

| Molecular Weight | 132.16 g/mol [1][5][6][7] |

| IUPAC Name | 2-ethylpyridine-4-carbonitrile[7] |

| Synonyms | 2-Ethyl-4-pyridinecarbonitrile, 4-Cyano-2-ethylpyridine[3][4] |

| InChI | InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3[7] |

| InChIKey | WERAOGVQORFBMU-UHFFFAOYSA-N[5][9] |

| SMILES | CCc1cc(ccn1)C#N[7] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Light Beige to Beige Oil | [3][4] |

| Boiling Point | 211.4°C at 760 mmHg | [1][5][8] |

| Density | 1.05 g/cm³ | [3][5] |

| Flash Point | 86.8°C / 87°C | [3][5] |

| Refractive Index | 1.519 - 1.523 | [3][5] |

| Vapor Pressure | 0.183 mmHg at 25°C | [5] |

| LogP | 1.51568 | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on spectroscopic methods. While specific spectra for this compound are proprietary, its structure allows for the confident prediction of key signals.

Predicted Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridine ring, each with unique chemical shifts and coupling patterns due to their positions relative to the nitrogen and substituent groups.

-

¹³C NMR: The carbon NMR spectrum should display eight unique carbon signals: two for the ethyl group, five for the pyridine ring carbons, and one for the nitrile carbon. The nitrile carbon signal would appear in the characteristic range of 115-125 ppm.

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[10] Additional bands will correspond to C-H stretching of the aromatic and aliphatic groups, and C=C/C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to its exact mass (132.06900).[5] Fragmentation patterns would likely involve the loss of the ethyl group or components of the pyridine ring.

Protocol: General Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a standard NMR tube.

-

NMR Spectroscopy:

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for all carbon signals.[11]

-

-

IR Spectroscopy:

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid, to obtain electron ionization (EI) mass spectra.

-

Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.[11]

-

Section 3: Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its functional groups: the pyridine ring and the nitrile moiety.

Core Reactivity

The nitrile group is a versatile functional handle that can undergo various transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.

-

Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-ethylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The pyridine ring itself can participate in reactions such as:

-

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring for subsequent substitutions.

-

Substitution: The electron-withdrawing nature of the nitrile group and the ring nitrogen influences the positions of electrophilic and nucleophilic aromatic substitution.

Caption: Key reactivity pathways of the nitrile group.

General Synthetic Approach

While specific industrial synthesis routes are often proprietary, a common method for producing cyanopyridines is through the ammoxidation of the corresponding methylpyridine. For this compound, a plausible precursor would be 2-ethyl-4-methylpyridine.

Workflow: Ammoxidation for Cyanopyridine Synthesis

-

Reactant Feed: Gaseous 2-ethyl-4-methylpyridine, ammonia, and an oxygen-containing gas (like air) are mixed.

-

Catalytic Conversion: The gas mixture is passed over a solid-state catalyst (often a mixture of metal oxides like vanadium and molybdenum) in a fluid-bed or fixed-bed reactor at elevated temperatures (300-500°C).

-

Reaction: The methyl group is oxidized and dehydrated in the presence of ammonia to form the nitrile group and water.

-

R-CH₃ + NH₃ + 1.5 O₂ → R-C≡N + 3 H₂O

-

-

Product Separation: The resulting gas stream is cooled. This compound is separated from water, unreacted starting materials, and byproducts through condensation and subsequent purification steps like distillation.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile intermediate for constructing active pharmaceutical ingredients (APIs).[1] The cyanopyridine motif is a recognized pharmacophore present in numerous approved drugs, particularly in the domain of kinase inhibitors.[12]

Role as a Pharmaceutical Intermediate

N-heterocycles are foundational in drug design, with over 80% of small-molecule drugs approved between 2013 and 2023 containing such a structure.[2] The pyridine ring in this compound provides a rigid scaffold that can be strategically decorated with other functional groups to optimize binding to biological targets like enzymes and receptors.[2]

The nitrile group can be used as a key anchor point for building more complex molecular architectures or can itself act as a hydrogen bond acceptor in drug-target interactions. Its conversion to an amide or an amine opens up further synthetic possibilities for creating libraries of compounds for biological screening.[13] This compound is particularly valuable in the development of potential anti-inflammatory or antiviral agents.[1]

Caption: Role as a building block in a synthetic workflow.

Relevance in Kinase Inhibitor Design

Many kinase inhibitors mimic the purine ring of ATP to bind to the enzyme's active site.[2] The 2-pyridone motif, which can be derived from cyanopyridines, is a common feature in such inhibitors because it effectively engages in hydrogen bonding within the ATP binding cleft.[12] The development of novel nicotinamide and cyanopyridone derivatives targeting receptors like VEGFR-2 and HER-2 highlights the importance of this structural class in modern oncology research.[12][14][15]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as a hazardous chemical that causes skin and serious eye irritation.[16]

Hazard Information

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[16]

-

Signal Word: WARNING.[16]

-

Primary Hazards: Irritant. In case of fire, hazardous decomposition products can include oxides of carbon and nitrogen.[16]

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[16]

-

Handling:

-

First Aid Measures:

-

Storage:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small quantities may be manageable in a liquid waste system, but larger quantities require professional disposal.[16]

Conclusion

This compound (CAS 1531-18-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined physical properties, predictable spectral characteristics, and versatile reactivity make it a valuable intermediate. For drug development professionals, its structural similarity to motifs found in successful therapeutics, particularly kinase inhibitors, underscores its potential in the design of next-generation pharmaceuticals. Adherence to strict safety protocols is essential to harness its synthetic power responsibly. This guide serves as a foundational resource for any scientist looking to incorporate this potent building block into their research and development programs.

References

- 1. This compound [myskinrecipes.com]

- 2. aifchem.com [aifchem.com]

- 3. 1531-18-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1531-18-6 [amp.chemicalbook.com]

- 5. This compound | CAS#:1531-18-6 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. CAS 1531-18-6 | this compound - Synblock [synblock.com]

- 9. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. images.thdstatic.com [images.thdstatic.com]

Physical and chemical properties of 2-Ethylisonicotinonitrile

An In-Depth Technical Guide to 2-Ethylisonicotinonitrile

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1531-18-6), a heterocyclic nitrile intermediate of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core physicochemical properties, characteristic spectral signatures, plausible synthetic routes, and key reactivity patterns. Furthermore, this document outlines standardized protocols for analytical characterization and discusses the strategic importance of the this compound scaffold in modern drug development, supported by a framework of established safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel chemical entities.

Core Physicochemical & Structural Properties

This compound, also known as 2-ethyl-4-cyanopyridine, is a substituted pyridine derivative. The presence of the nitrile group, a potent electron-withdrawing moiety, and the pyridine ring, a key heterocycle in medicinal chemistry, defines its chemical behavior and utility as a synthetic building block.[1]

Identity and Key Physical Data

A summary of the fundamental physical and chemical properties of this compound is presented below. These parameters are critical for predicting its behavior in various solvent systems, designing reaction conditions, and ensuring appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 1531-18-6 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Boiling Point | 211.4°C (at 760 mmHg) | [1][2] |

| Density | 1.05 g/cm³ | [2] |

| Flash Point | 86.8°C | [2] |

| Refractive Index | 1.523 | [2] |

| LogP (predicted) | 1.51568 | [2] |

Storage and Stability

For laboratory use, this compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the nitrile group and degradation from atmospheric moisture.[1]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are paramount. The following sections describe the expected spectral data for this compound, which serve as a benchmark for newly synthesized or procured batches.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups. The most diagnostic absorption band for this compound is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity peak in the 2220-2280 cm⁻¹ region.[3] Other key expected absorptions include:

-

~3000-3150 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

-

~2850-2975 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1550-1600 cm⁻¹: C=C and C=N ring stretching vibrations of the pyridine nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the three aromatic protons on the pyridine ring.

-

Ethyl Group: A quartet (2H) around δ 2.7-2.9 ppm (CH₂) and a triplet (3H) around δ 1.2-1.4 ppm (CH₃).

-

Pyridine Ring: Three signals in the aromatic region (δ 7.5-8.8 ppm). Due to the substitution pattern, these protons will appear as distinct multiplets (e.g., doublets or doublet of doublets), with their specific chemical shifts influenced by the anisotropic effects of the nitrile and ethyl groups.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Nitrile Carbon (C≡N): A signal is expected around δ 117-120 ppm.[4]

-

Pyridine Ring Carbons: Five distinct signals are expected in the δ 120-155 ppm range, including the carbon attached to the nitrile group (ipso-carbon) which will be significantly deshielded.

-

Ethyl Group Carbons: Two signals in the aliphatic region, corresponding to the CH₂ (δ ~25-30 ppm) and CH₃ (δ ~12-15 ppm) carbons.

-

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ is expected at an m/z of 132.07.[2][5] Common fragmentation patterns may include the loss of an ethyl radical (-29 Da) or a methyl radical (-15 Da) from the parent ion.

Synthesis and Reactivity

As a valuable intermediate, understanding the synthesis and chemical reactivity of this compound is crucial for its application in multi-step synthetic campaigns.

Plausible Synthetic Pathways

While specific industrial preparations are proprietary, a logical laboratory-scale synthesis can be conceptualized from readily available precursors. A common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine.[6]

Caption: A plausible synthetic pathway to this compound.

This pathway involves a nucleophilic substitution where the chloro-substituent at the 4-position of the pyridine ring is displaced by a cyanide anion, often facilitated by a metal catalyst.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional moieties: the nitrile group and the pyridine ring.

-

Nitrile Group Reactions: The C≡N triple bond can undergo a variety of transformations.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.

-

Reduction: Can be reduced to 2-ethyl-4-(aminomethyl)pyridine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Organometallic Addition: Grignard or organolithium reagents can add across the nitrile to form ketones after hydrolysis.

-

-

Pyridine Ring Reactions: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing nitrile group. This deactivation makes electrophilic aromatic substitution challenging. However, the nitrogen atom in the ring remains nucleophilic and can be alkylated or oxidized to an N-oxide.

Caption: Primary sites of chemical reactivity on the molecule.

Role in Drug Development and Medicinal Chemistry

The incorporation of a nitrile group is a well-established strategy in modern drug design.[7] The nitrile moiety is metabolically robust and can serve as a versatile pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[8]

This compound is a valuable intermediate for creating active pharmaceutical ingredients (APIs), particularly for compounds with potential anti-inflammatory or antiviral properties.[1] Its structure provides a rigid scaffold that can be elaborated upon to optimize binding affinity to biological targets.

Caption: Role as a versatile scaffold in lead optimization.

Experimental Protocol: Analytical Characterization Workflow

To ensure the quality and identity of this compound, a standardized analytical workflow is essential.

Step-by-Step Characterization Protocol:

-

Visual Inspection: Note the physical state (liquid/solid) and color of the sample.

-

Solubility Test: Assess solubility in common laboratory solvents (e.g., water, methanol, dichloromethane, hexanes) to guide solution preparation for subsequent analyses.

-

Purity Analysis via HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).

-

Objective: Determine the purity by calculating the area percentage of the main peak.

-

-

Structural Confirmation:

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₈N₂).

-

IR Spectroscopy: Acquire an IR spectrum (e.g., using a thin film on NaCl plates or ATR) and confirm the presence of the C≡N stretch.

-

NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra to confirm the complete structure and assign all signals.

-

-

Data Consolidation: Compile all analytical data to generate a comprehensive Certificate of Analysis (CoA) for the batch.

Caption: Standardized workflow for analytical characterization.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety measures should be adopted based on its structural analogues, such as 2-ethylpyridine and other cyanopyridines.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

-

Fire Safety: The compound has a flash point of 86.8°C, indicating it is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][11] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a synthetically versatile building block with significant potential in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and the strategic value of its nitrile-pyridine scaffold make it a compound of high interest. Adherence to rigorous analytical characterization and appropriate safety protocols is essential for its successful and safe application in research and development settings.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:1531-18-6 | Chemsrc [chemsrc.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 6. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.ie [fishersci.ie]

A Technical Guide to the Synthesis of 2-Ethylisonicotinonitrile: Pathways, Mechanisms, and Protocols

Executive Summary

2-Ethylisonicotinonitrile is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern—an ethyl group at the C2 position and a nitrile at the C4 position of a pyridine ring—renders it a valuable precursor for the synthesis of a wide array of complex molecular targets, including active pharmaceutical ingredients (APIs) and novel pesticides.[1] The strategic importance of this intermediate necessitates the development of robust, efficient, and scalable synthetic routes. This guide provides an in-depth analysis of the core synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will explore three primary retrosynthetic strategies: the ammoxidation of an alkylpyridine precursor, the direct alkylation of the isonicotinonitrile core, and a functional group interconversion approach starting from isonicotinic acid derivatives. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial constraints.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of heterocyclic chemistry, with the cyanopyridine motif being particularly versatile. The nitrile group serves as a powerful functional handle, readily convertible into amines, amides, carboxylic acids, and ketones, making cyanopyridines essential intermediates in organic synthesis.[2] this compound (CAS No. 1531-18-6) combines this reactivity with a specific alkyl substitution that is often crucial for modulating the steric and electronic properties of a final compound, enhancing its biological activity or tuning its pharmacokinetic profile. Its application as an intermediate is found in the development of potential anti-inflammatory or antiviral agents.[1] The efficiency and cost-effectiveness of its synthesis are therefore critical factors in the drug development pipeline. This document aims to provide a comprehensive scientific resource detailing viable and field-proven synthetic methodologies.

Retrosynthetic Analysis

A logical breakdown of the this compound structure reveals three primary bond disconnections that form the basis of our synthetic exploration.

Caption: Retrosynthetic analysis of this compound.

-

Pathway 1 (C-CN Bond Formation): This approach disconnects the C4-CN bond, identifying an appropriately substituted alkylpyridine, such as 2-ethyl-4-methylpyridine, as the key precursor. The nitrile is then installed via an ammoxidation reaction.

-

Pathway 2 (C-C Bond Formation): This strategy involves the disconnection of the C2-ethyl bond, pointing to isonicotinonitrile (4-cyanopyridine) as the starting material. The synthesis is achieved through a selective C2-alkylation.

-

Pathway 3 (Functional Group Interconversion): Here, the nitrile is viewed as a derivative of a carboxylic acid amide. This pathway begins with 2-ethylisonicotinamide, which is then dehydrated to form the target nitrile.

Key Synthesis Pathways

Pathway 1: Catalytic Ammoxidation of 2-Ethyl-4-methylpyridine

This pathway is analogous to the industrial synthesis of cyanopyridines from methylpyridines (picolines).[3][4] Ammoxidation is a vapor-phase reaction where a methyl group is converted into a nitrile in the presence of ammonia, air (as the oxygen source), and a heterogeneous catalyst at elevated temperatures.

Mechanistic Rationale: The reaction proceeds via a complex series of surface-catalyzed oxidation and condensation steps. The catalyst, typically a mixed metal oxide (e.g., V-Ti-Sb oxides), facilitates the activation of the methyl C-H bonds and the reaction with ammonia and oxygen.[5] The process is highly efficient for converting alkyl groups into nitriles in a single, continuous-flow operation.

Caption: Workflow for the Ammoxidation Pathway.

Experimental Protocol (Conceptual):

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a vanadium-titanium-based catalyst.[5]

-

Reactant Feed: A gaseous mixture of 2-ethyl-4-methylpyridine, ammonia, water vapor, and air is prepared. A typical molar ratio is 1 : 1.5–5.5 : 3–11 : 15–30 (alkylpyridine:NH₃:H₂O:air).[5]

-

Reaction: The reactant mixture is passed through the heated catalyst bed, with the reaction temperature maintained between 320–390°C.[5]

-

Product Isolation: The effluent gas stream is cooled to condense the product and unreacted starting materials.

-

Purification: The crude product is separated from water and byproducts. Purification is typically achieved by reduced pressure distillation to yield the final product.[5]

Data Summary Table:

| Parameter | Value/Condition | Rationale & Reference |

| Starting Material | 2-Ethyl-4-methylpyridine | Provides the required carbon skeleton. |

| Key Reagents | Ammonia, Air | Sources of nitrogen and oxygen for nitrile formation.[3] |

| Catalyst | Vanadium-Titanium oxides | Standard for selective ammoxidation of alkylpyridines.[5] |

| Temperature | 320–390°C | Optimal range for catalyst activity and selectivity.[5] |

| Pressure | 0.020–0.070 KPa (gauge) | Low pressure operation is typical for these processes.[4] |

| Yield | >95% (Reported for analogous systems) | High conversion and selectivity are hallmarks of this method.[4] |

Pathway 2: Direct C2-Ethylation of Isonicotinonitrile

This pathway builds the target molecule by forming the C-C bond between the pyridine ring and the ethyl group. Direct alkylation of pyridines can be challenging due to regioselectivity issues. However, radical-mediated methods, such as the Minisci reaction, provide a powerful tool for selective alkylation at the electron-deficient C2 and C4 positions.

Mechanistic Rationale: The Minisci reaction involves the generation of an electrophilic radical (in this case, an ethyl radical) which then attacks the protonated, electron-deficient pyridine ring. The ethyl radical can be generated from various precursors, such as propionic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant. The protonated pyridine ring directs the incoming radical preferentially to the C2 position.

Caption: Simplified mechanism of Minisci C2-Ethylation.

Experimental Protocol:

-

Reaction Setup: To a solution of isonicotinonitrile (4-cyanopyridine) (1 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water), add sulfuric acid to protonate the pyridine ring.

-

Reagent Addition: Add propionic acid (3-5 equiv.) as the ethyl source, silver nitrate (AgNO₃, catalytic amount, e.g., 0.1 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈, 1.5-2.0 equiv.) as the oxidant.

-

Reaction Execution: Heat the mixture to 60-80°C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., NaHCO₃ or NH₄OH).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary Table:

| Parameter | Value/Condition | Rationale & Reference |

| Starting Material | Isonicotinonitrile (4-Cyanopyridine) | Commercially available pyridine core. |

| Key Reagents | Propionic acid, (NH₄)₂S₂O₈, AgNO₃ | Generates ethyl radicals for the Minisci reaction. |

| Solvent | Acetonitrile/Water | Common solvent system for Minisci reactions. |

| Temperature | 60–80°C | Promotes radical generation and reaction kinetics. |

| Yield | Moderate to Good (40-70%) | Yields are typical for Minisci-type reactions. |

| Selectivity | C2 vs. other positions | Generally favors C2 for 4-substituted pyridines. |

Pathway 3: Dehydration of 2-Ethylisonicotinamide

This classical approach relies on the synthesis of the corresponding amide, 2-ethylisonicotinamide, followed by its dehydration to the nitrile. This is a reliable and high-yielding transformation, with the main challenge being the synthesis of the amide precursor.

Mechanistic Rationale: The synthesis of the amide can be achieved from 2-ethylisonicotinic acid via standard amide coupling or from its corresponding ester via aminolysis. The subsequent dehydration step involves activating the amide oxygen with a dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA)). This activation facilitates an E2-type elimination of water to form the nitrile.[6]

Caption: Workflow for the Dehydration Pathway.

Experimental Protocol (Dehydration Step):

-

Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere, place 2-ethylisonicotinamide (1 equiv.).

-

Reagent Addition: Add phosphorus pentoxide (P₂O₅, ~0.7-1.0 equiv.) to the flask and mix the powders thoroughly.[6]

-

Reaction Execution: Connect the flask to a distillation apparatus. Heat the mixture vigorously with a flame or heating mantle. The product, this compound, will distill as it is formed.[6]

-

Product Collection: Collect the distillate in a receiver cooled in an ice bath.

-

Purification: The collected product can be further purified by redistillation if necessary. The boiling point of this compound is approximately 211°C.[1]

Data Summary Table:

| Parameter | Value/Condition | Rationale & Reference |

| Starting Material | 2-Ethylisonicotinamide | The direct precursor for dehydration. |

| Key Reagent | Phosphorus Pentoxide (P₂O₅) | A powerful and classic dehydrating agent for amides.[6] |

| Conditions | Neat, Vigorous Heating | Solvent-free reaction driven by thermal energy.[6] |

| Work-up | Direct Distillation | Simplifies purification by removing the product from the solid residue. |

| Yield | High (80-90%) | Dehydration of primary amides is typically very efficient.[6] |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Best Suited For |

| 1. Ammoxidation | Highly efficient, high yielding, suitable for large-scale continuous production, atom-economical. | Requires specialized high-temperature/pressure equipment (fixed-bed reactor), precursor may not be readily available. | Industrial-scale manufacturing where capital investment in equipment is justified. |

| 2. C2-Ethylation | Uses readily available starting material (isonicotinonitrile), good for introducing structural diversity. | Moderate yields, potential for regioselectivity issues, requires careful optimization. | Laboratory-scale synthesis, medicinal chemistry programs for analog synthesis. |

| 3. Dehydration | High-yielding final step, uses classical and reliable chemistry, straightforward purification. | Multi-step overall (requires synthesis of the amide precursor), precursor synthesis can be lengthy. | Bench-scale synthesis where the precursor amide or acid is available or can be synthesized efficiently. |

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable chemical pathways. The optimal choice is dictated by the desired scale, available equipment, and the cost of starting materials. For large-scale industrial production, catalytic ammoxidation stands out as the most efficient and economical route, provided the 2-ethyl-4-methylpyridine precursor is accessible. For laboratory and exploratory applications, direct C2-ethylation via a Minisci-type reaction offers a rapid route from a common starting material, while the dehydration of 2-ethylisonicotinamide represents a robust and high-yielding final step in a more classical, multi-step sequence. A thorough evaluation of these factors will enable the research or process chemist to select the most strategic and effective pathway for obtaining this valuable chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 5. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Ethylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the structural and conformational properties of 2-Ethylisonicotinonitrile. In the absence of extensive publicly available experimental data, this document synthesizes foundational chemical principles, spectroscopic predictions, and conformational analysis based on analogous molecular systems. This approach offers a robust framework for understanding and predicting the behavior of this compound in various research and development contexts, particularly in drug design and medicinal chemistry where molecular geometry and electronic structure are paramount.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₈H₈N₂, is a substituted pyridine derivative. The core structure consists of a pyridine ring with a nitrile group at the 4-position and an ethyl group at the 2-position. This substitution pattern dictates its electronic and steric properties, which are fundamental to its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |

| CAS Number | 1531-18-6 | --INVALID-LINK-- |

| Boiling Point | 211.4°C | --INVALID-LINK-- |

| SMILES | CCC1=NC=CC(=C1)C#N | --INVALID-LINK-- |

| InChIKey | WERAOGVQORFBMU-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the funtionalization of pyridine rings. A common strategy involves the introduction of the ethyl group onto a pre-existing isonicotinonitrile scaffold or, conversely, the cyanation of a 2-ethylpyridine derivative.

A plausible synthetic route, based on literature precedents for the synthesis of substituted pyridines, is outlined below.[1] This demonstrates a common approach involving the modification of a pyridine N-oxide.

Caption: A potential synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Ethyl) | ~1.3 | Triplet | 3H |

| CH₂ (Ethyl) | ~2.8 | Quartet | 2H |

| H-3 (Pyridine) | ~7.5 | Doublet | 1H |

| H-5 (Pyridine) | ~7.6 | Doublet | 1H |

| H-6 (Pyridine) | ~8.7 | Singlet (or narrow doublet) | 1H |

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring and the ethyl group will have a unique chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~25 |

| C4 (Pyridine, attached to CN) | ~120 |

| CN (Nitrile) | ~117 |

| C3 (Pyridine) | ~125 |

| C5 (Pyridine) | ~128 |

| C6 (Pyridine) | ~150 |

| C2 (Pyridine, attached to ethyl) | ~160 |

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | 2980-2850 | Medium-Strong |

| C≡N (Nitrile) | 2240-2220 | Strong, Sharp |

| C=N, C=C (Pyridine ring) | 1600-1450 | Medium-Strong |

The strong, sharp absorption band for the nitrile group is a particularly useful diagnostic feature in the IR spectrum.

Structural Analysis and Conformation

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with biological targets. The primary conformational freedom in this molecule arises from the rotation of the ethyl group relative to the pyridine ring.

Conformational Isomers

Rotation around the C2-C(ethyl) single bond can lead to different spatial arrangements of the ethyl group. The stability of these conformers is influenced by steric interactions between the ethyl group and the nitrogen atom of the pyridine ring, as well as the proton at the 3-position.

Caption: Factors influencing the conformation of this compound.

The most stable conformation is likely to be one that minimizes steric hindrance.[2][3] Therefore, a staggered conformation where the methyl group of the ethyl substituent is oriented away from the pyridine ring is predicted to be the lowest energy state. The barrier to rotation around the C2-C(ethyl) bond is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.

X-ray Crystallography Insights (Hypothetical)

While no experimental crystal structure for this compound has been found in the public domain, such data would provide definitive information on bond lengths, bond angles, and the solid-state conformation. In a crystalline state, intermolecular forces, such as pi-stacking of the pyridine rings, could influence the preferred conformation. A crystal structure would be invaluable for validating computational models and understanding the molecule's packing in a solid form.

Conclusion and Future Directions

This technical guide provides a detailed structural and conformational analysis of this compound based on established chemical principles and predictive methods. While experimental data is currently limited, the theoretical framework presented here offers valuable insights for researchers in medicinal chemistry and drug development.

Future experimental work, including the acquisition of NMR and IR spectra, and particularly the determination of a single-crystal X-ray structure, would be highly beneficial. These data would allow for the refinement of the models presented in this guide and provide a more complete understanding of this molecule's properties.

References

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 2-Ethylisonicotinonitrile

Introduction

2-Ethylisonicotinonitrile, also known as 2-ethyl-4-cyanopyridine or 2-ethylpyridine-4-carbonitrile, is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1] Its molecular structure, featuring a pyridine ring functionalized with an ethyl group at the 2-position and a nitrile group at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization. This approach not only offers a reliable spectroscopic profile but also serves as an instructive example of structural elucidation for substituted pyridines.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.50 - 7.60 | d | ~5.0 |

| H5 | 8.70 - 8.80 | d | ~5.0 |

| H6 | 7.30 - 7.40 | s | - |

| H7 (CH₂) | 2.80 - 2.90 | q | ~7.6 |

| H8 (CH₃) | 1.30 - 1.40 | t | ~7.6 |

Interpretation and Rationale:

-

Aromatic Protons (H3, H5, H6): The pyridine ring protons are expected in the downfield region. H5, being ortho to the nitrogen and meta to the electron-withdrawing cyano group, is predicted to be the most deshielded. H3, adjacent to the cyano group, will also be downfield. H6, ortho to the ethyl group, is expected at the most upfield position among the aromatic protons. The coupling between the ortho protons H3 and H5 should result in doublets with a coupling constant of approximately 5.0 Hz.

-

Ethyl Group Protons (H7, H8): The methylene protons (H7) of the ethyl group are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons (H8). The methyl protons (H8) will resonate as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 150 - 155 |

| C6 | 122 - 127 |

| C7 (CH₂) | 25 - 30 |

| C8 (CH₃) | 13 - 18 |

| C9 (CN) | 116 - 120 |

Interpretation and Rationale:

-

Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region. C2, bonded to the nitrogen and the ethyl group, is expected to be significantly downfield. C5, adjacent to the nitrogen, will also be downfield. C4, bearing the cyano group, will have its chemical shift influenced by the nitrile functionality.

-

Ethyl Group Carbons (C7, C8): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, with typical values for such a substituent on an aromatic ring.

-

Nitrile Carbon (C9): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of 116-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2970, ~2870 | C-H stretch (aliphatic) | Medium |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp |

| ~1600, ~1550 | C=C and C=N ring stretching | Medium to Strong |

| ~1460, ~1380 | C-H bend (aliphatic) | Medium |

Interpretation and Rationale:

-

C≡N Stretch: The most characteristic peak in the IR spectrum of this compound is the strong and sharp absorption band for the nitrile group (C≡N) stretch, expected around 2230 cm⁻¹.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 105 | [M - C₂H₅]⁺ or [M - HCN]⁺ |

| 78 | [Pyridine]⁺ |

Interpretation and Rationale of Fragmentation:

The molecular ion ([M]⁺) is expected at an m/z of 132, corresponding to the molecular weight of the compound.[3] The primary fragmentation pathway is likely the benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the ethyl group to form a highly stable cation at m/z 117. This is often the base peak in the mass spectra of ethyl-substituted pyridines.[4] Further fragmentation could involve the loss of the entire ethyl group (•C₂H₅) or the loss of hydrogen cyanide (HCN) from the molecular ion.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second. Co-add 16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, co-add 1024 scans with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization and Analysis: Use a standard electron energy of 70 eV for ionization. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 40-200.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable profile for the characterization of this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative data from analogous structures. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the confident identification and quality assessment of this important chemical intermediate.

References

The Solubility Profile of 2-Ethylisonicotinonitrile: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility of 2-ethylisonicotinonitrile (CAS: 1531-18-6), a vital building block in the synthesis of various pharmaceutical compounds.[1] We will move beyond a simple listing of data to explore the underlying molecular principles that dictate its solubility in a range of organic solvents. This document details the physicochemical properties of this compound, presents a theoretical framework for predicting its solubility based on molecular interactions and Hansen Solubility Parameters (HSP), and provides a rigorous, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical development and fine chemical synthesis, understanding solubility is not merely an academic exercise; it is a fundamental requirement for process design, optimization, and product efficacy.[2][3][4][5] this compound, a substituted pyridinecarbonitrile, serves as a key intermediate in the synthesis of numerous APIs, including potential anti-inflammatory, antiviral, and anticancer agents.[1][6] Its purification, reaction kinetics, and ultimate incorporation into final drug products are all profoundly influenced by its ability to dissolve in various organic media.

An inadequate understanding of solubility can lead to significant challenges, including:

-

Inefficient Purification: Poor solvent selection for crystallization can result in low yields and impure final products.

-

Reaction Failures: Inadequate solubility of a reactant can lead to slow or incomplete chemical reactions.

-

Formulation Difficulties: The choice of solvents or co-solvents in early-stage formulation is dictated by the solubility of the API or its precursors.

This guide provides the theoretical and practical tools necessary to make informed decisions regarding solvent selection for processes involving this compound.

Physicochemical Profile of this compound

Before delving into its solubility, it is essential to understand the intrinsic properties of the this compound molecule. These characteristics provide the basis for predicting its interactions with various solvents.

| Property | Value | Source |

| CAS Number | 1531-18-6 | [7] |

| Molecular Formula | C₈H₈N₂ | [7] |

| Molecular Weight | 132.16 g/mol | [1][7] |

| Boiling Point | 211.4 °C at 760 mmHg | [1][7] |

| Density | 1.05 g/cm³ | [7] |

| Flash Point | 86.8 °C | [7] |

| LogP (Octanol-Water) | 1.516 | [7] |

| Polar Surface Area (PSA) | 36.68 Ų | [7] |

| Appearance | Light Beige to Beige Oil | [8] |

The molecule's structure features a pyridine ring, an ethyl group, and a nitrile group (C≡N).[7] The nitrile group and the nitrogen atom in the pyridine ring are polar and can act as hydrogen bond acceptors. The ethyl group and the aromatic ring are nonpolar. This amphiphilic nature suggests a nuanced solubility profile, with miscibility depending on the balance of polar and nonpolar characteristics of the solvent. The LogP value of 1.516 indicates a moderate lipophilicity, suggesting it will favor organic solvents over water but will not be exclusively soluble in highly nonpolar solvents.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a useful starting point for solubility prediction.[9][10] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the this compound molecule to understand its potential interactions.

Caption: Intermolecular forces governing the solubility of this compound.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[11] HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar (dipole-dipole) forces.

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

Data compiled from various sources.[14][15]

Based on its structure, this compound is expected to have moderate δD and δP values and a moderate-to-high δH value (primarily as a hydrogen bond acceptor). Therefore, solvents like ethyl acetate, acetone, and short-chain alcohols are predicted to be effective solvents. Highly nonpolar solvents like heptane are expected to be poor solvents due to the mismatch in polarity and hydrogen bonding capacity.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental validation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen-bond with the pyridine nitrogen and nitrile group. The alkyl chains are compatible with the ethyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions with the nitrile and pyridine moieties. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Aromatic | Toluene | Moderate | The aromatic ring of toluene interacts favorably with the pyridine ring via π-π stacking. The polarity mismatch with the nitrile group may limit high solubility. |

| Nonpolar Aliphatic | Heptane, Hexane | Low | Dominated by weak dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between solute molecules. |

| Chlorinated | Chloroform | Moderate to High | Chloroform is a weak hydrogen bond donor and has a significant dipole moment, allowing for favorable interactions. Literature suggests slight solubility.[8] |

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound at a specific temperature.[16]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >97%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. Causality: Adding an excess ensures that a saturated solution is formed, with undissolved solid remaining to confirm equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-72 hours. Causality: This extended period is critical to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step minimizes the amount of suspended solid that needs to be removed by filtration.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. Causality: Filtration is a crucial step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the isothermal equilibrium shake-flask solubility method.

Conclusion

This compound presents a solubility profile governed by the interplay of its polar nitrile and pyridine functionalities and its nonpolar ethyl and aromatic components. While quantitative experimental data is sparse in public literature, a strong predictive understanding can be achieved by applying fundamental principles of intermolecular forces and semi-empirical models like Hansen Solubility Parameters. The theoretical analysis suggests high solubility in polar protic and aprotic solvents, moderate solubility in aromatic and chlorinated solvents, and low solubility in nonpolar aliphatic solvents. For drug development professionals, the provided experimental protocol offers a reliable and robust method for generating the precise solubility data required for process development, optimization, and formulation. This combination of theoretical prediction and rigorous experimental validation empowers researchers to confidently and efficiently utilize this compound in their synthetic and pharmaceutical applications.

References

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:1531-18-6 | Chemsrc [chemsrc.com]

- 8. 1531-18-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro) [accudynetest.com]

- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. youtube.com [youtube.com]

The Strategic Role of 2-Ethylisonicotinonitrile in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

2-Ethylisonicotinonitrile, a substituted pyridine derivative, represents a pivotal building block in medicinal chemistry, most notably as the direct precursor to the second-line anti-tuberculosis agent, Ethionamide. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and extensive applications of this versatile intermediate. We will explore its critical role in the development of antitubercular drugs, its potential as a scaffold for generating diverse chemical libraries, and the established protocols for its synthesis and derivatization. This document serves as a comprehensive resource for researchers and scientists engaged in drug discovery, offering both foundational knowledge and actionable experimental insights to leverage the unique chemical attributes of this compound in the pursuit of novel therapeutic agents.

Introduction: The Pyridine Scaffold in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs. Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system can engage in various intermolecular interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Within this important class of heterocycles, this compound (also known as 2-ethyl-4-cyanopyridine) emerges as a particularly valuable intermediate. Its structure combines the essential pyridine core with two reactive functional groups: a cyano group, which is a versatile precursor for various nitrogen-containing functionalities, and an ethyl group, which can influence binding affinity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1531-18-6 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 211.4°C |

| Appearance | Not specified, likely a liquid or low-melting solid |

Synthesis of the Core Intermediate: this compound

The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. While multiple routes to cyanopyridines exist, a common and industrially scalable approach involves the alkylation of a readily available starting material, 4-cyanopyridine. This method is analogous to the synthesis of other 2-alkyl-4-cyanopyridine intermediates used in pharmaceutical manufacturing.

The proposed synthesis leverages the reactivity of the pyridine ring, which can be alkylated at the 2-position. The reaction proceeds via a free-radical mechanism, often initiated by a radical initiator and using an alkylating agent to introduce the ethyl group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-cyanopyridine.

Materials:

-

4-Cyanopyridine

-

Propionic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-cyanopyridine and a catalytic amount of silver nitrate in a mixture of water and dichloromethane.

-

Add propionic acid to the mixture.

-

Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture with vigorous stirring at room temperature.

-

Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Key Application: Synthesis of the Anti-Tuberculosis Drug Ethionamide

The most prominent application of this compound in medicinal chemistry is its role as the immediate precursor to Ethionamide. Ethionamide (2-ethylpyridine-4-carbothioamide) is a crucial second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. It functions as a prodrug, activated by the mycobacterial enzyme EthA, and subsequently inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall[1][2].

The conversion of this compound to Ethionamide is a direct thionation reaction, where the nitrile group is transformed into a thioamide.

Diagram: Synthesis of Ethionamide from this compound

Caption: Conversion of this compound to Ethionamide via thionation.

Experimental Protocol: Thionation of this compound to Ethionamide

Objective: To synthesize Ethionamide from this compound.

Materials:

-

This compound

-

Sodium sulfide (Na₂S)

-

Elemental sulfur (S)

-

Water

-

Methanol or Acetonitrile for crystallization

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of sodium sulfide and elemental sulfur in water.

-

To this solution, add this compound at room temperature (25-30°C).

-

Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, adjust the pH of the aqueous mixture to 8.5-9.0 with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the resulting solid and wash it with water.

-

Dry the crude solid.

-

Purify the crude Ethionamide by crystallization from a suitable solvent such as methanol or acetonitrile to obtain a yellow crystalline solid.

Potential for Derivatization and Library Synthesis

Beyond its use in synthesizing Ethionamide, the this compound scaffold offers significant potential for the creation of diverse chemical libraries for drug discovery screening. The cyano group and the pyridine ring are amenable to a wide range of chemical transformations.

Modifications of the Cyano Group

The nitrile functionality is a versatile handle for introducing various functional groups:

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-ethylisonicotinic acid) or amide (2-ethylisonicotinamide)[3]. These derivatives can then be used in standard coupling reactions to form esters and amides.

-

Reduction: Reduction of the nitrile can yield the corresponding primary amine (4-(aminomethyl)-2-ethylpyridine), which can be further functionalized.

-

Cyclization Reactions: The cyano group can participate in cyclization reactions with various reagents to form different heterocyclic rings, such as tetrazoles or triazoles, which are common motifs in medicinal chemistry.

Reactions on the Pyridine Ring

The pyridine ring itself can be a site for further modification:

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification can alter the electronic properties of the ring and provide a handle for further reactions, such as direct cyanation at the 2-position if starting from a different precursor[4].

-

Substitution Reactions: While electrophilic substitution on the pyridine ring is generally difficult, nucleophilic substitution reactions are possible, especially if a leaving group is present on the ring.

Diagram: Potential Derivatization Pathways of this compound

Caption: Key transformations of the cyano group in this compound.

Biological Significance of Derivatives